molecular formula C22H20N4O B13824971 2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine

2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine

Cat. No.: B13824971
M. Wt: 356.4 g/mol
InChI Key: KWWPWJFXZRPMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a pharmacophore in drug design.

Chemical Reactions Analysis

2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group, leading to various substituted products.

Common reagents used in these reactions include phosphorus oxychloride, sodium ethoxide, and polyphosphoric acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as kinases and proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the observed biological effects .

Comparison with Similar Compounds

2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine can be compared with other oxazolo[5,4-d]pyrimidine derivatives. Similar compounds include:

These compounds share the oxazolo[5,4-d]pyrimidine scaffold but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

2,5-diphenyl-7-piperidin-1-yl-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C22H20N4O/c1-4-10-16(11-5-1)19-24-20(26-14-8-3-9-15-26)18-22(25-19)27-21(23-18)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

KWWPWJFXZRPMGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C(=NC(=N2)C4=CC=CC=C4)OC(=N3)C5=CC=CC=C5

Origin of Product

United States

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